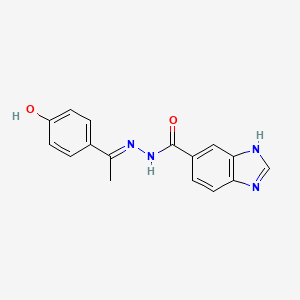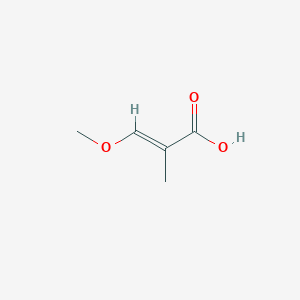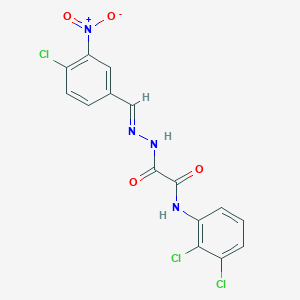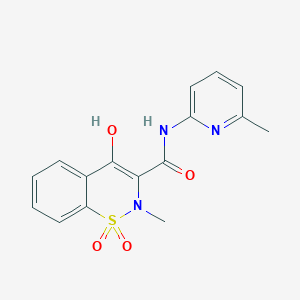
2-Aminoethyl dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminoethyl dodecanoate typically involves the esterification of dodecanoic acid with 2-aminoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield dodecanoic acid and 2-aminoethanol.
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-aminoethanol.
Oxidation: Oxo derivatives of this compound.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
2-Aminoethyl dodecanoate has several applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: It is studied for its potential antimicrobial properties and its role in cell membrane interactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.
Industry: It is used in the formulation of personal care products such as shampoos and conditioners due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-aminoethyl dodecanoate involves its interaction with cell membranes. The compound can integrate into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl octanoate: Similar structure but with a shorter fatty acid chain.
2-Aminoethyl hexadecanoate: Similar structure but with a longer fatty acid chain.
2-Aminoethyl stearate: Similar structure but with an even longer fatty acid chain.
Uniqueness
2-Aminoethyl dodecanoate is unique due to its optimal chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant and emulsifying agent, as well as in drug delivery applications where membrane interaction is crucial.
Properties
CAS No. |
78616-98-5 |
|---|---|
Molecular Formula |
C14H29NO2 |
Molecular Weight |
243.39 g/mol |
IUPAC Name |
2-aminoethyl dodecanoate |
InChI |
InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14(16)17-13-12-15/h2-13,15H2,1H3 |
InChI Key |
WEJWRPYVWRFROR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Allyl 2-[2-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12003440.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-N-dodecylamine](/img/structure/B12003448.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12003468.png)


![2-Butyl-1-[4-(3,4-dichlorobenzyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12003503.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide](/img/structure/B12003513.png)


